An In-Depth Technical Guide to the Spectral Properties of 4-Nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole (NBD-P)
An In-Depth Technical Guide to the Spectral Properties of 4-Nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole (NBD-P)
Introduction
4-Nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole, commonly referred to as NBD-P, is a fluorescent molecule belonging to the well-respected nitrobenzoxadiazole (NBD) family of fluorophores.[1][2][3] NBD derivatives are renowned for their small size, favorable photophysical properties, and profound sensitivity to the local environment.[1][4] This makes them invaluable tools in a multitude of research and development applications, from probing the microenvironment of lipid membranes to developing fluorescent sensors for bioactive molecules.[2][4][5][6] NBD-P, with its piperidinyl substituent, exhibits distinct spectral characteristics that are highly dependent on its surroundings, a feature that can be expertly leveraged in drug development and cellular imaging.[2][3]
This guide provides a comprehensive technical overview of the core spectral properties of NBD-P. We will delve into the mechanistic underpinnings of its fluorescence, explore its solvatochromic behavior, and provide detailed protocols for its characterization. The insights and methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize NBD-P in their work.
Molecular Structure and the Basis of Fluorescence
The fluorescence of NBD-P originates from its distinct electronic structure. The molecule is comprised of an electron-deficient 4-nitro-2,1,3-benzoxadiazole core and an electron-donating piperidinyl group at the 7-position. This arrangement creates a powerful intramolecular charge transfer (ICT) system.[7] Upon excitation with light, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating piperidinyl moiety, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-withdrawing nitrobenzoxadiazole core. The subsequent relaxation of this excited state back to the ground state results in the emission of a photon, which is observed as fluorescence.
The energy difference between the ground and excited states, and thus the wavelength of the emitted light, is highly sensitive to the polarity of the surrounding environment. This sensitivity is the foundation of NBD-P's utility as an environmental probe.
Caption: Intramolecular Charge Transfer in NBD-P.
Core Spectral Properties: Absorption and Emission
NBD-P exhibits characteristic absorption and emission spectra that are crucial for its application.
-
Absorption: NBD-P typically displays a strong absorption maximum in the blue-green region of the visible spectrum, generally between 460 nm and 480 nm.[8] This absorption band corresponds to the S0 → S1 electronic transition. A secondary absorption peak can often be observed in the ultraviolet region, around 340-350 nm, corresponding to the S0 → S2 transition.[8]
-
Emission: Upon excitation at or near its absorption maximum, NBD-P emits fluorescence in the green to yellow-orange region, typically with a maximum between 530 nm and 550 nm in non-polar environments.[9] The exact emission wavelength is highly dependent on the solvent polarity, a phenomenon known as solvatochromism.
Solvatochromism: A Powerful Environmental Sensor
The most significant and exploitable spectral property of NBD-P is its pronounced solvatochromism. As the polarity of the solvent increases, both the absorption and emission spectra of NBD-P undergo a bathochromic (red) shift to longer wavelengths.[10] This is because the excited state of NBD-P has a larger dipole moment than the ground state. Polar solvent molecules can arrange themselves around the excited-state dipole, lowering its energy. This stabilization of the excited state reduces the energy gap for fluorescence emission, resulting in a red shift.
Conversely, in non-polar, hydrophobic environments, such as the interior of a lipid bilayer or a protein's binding pocket, the fluorescence of NBD-P is typically enhanced and blue-shifted.[4] This property makes NBD-P an excellent probe for studying membrane dynamics, protein conformation, and drug-target interactions.[4][5] In aqueous environments, the fluorescence of NBD compounds is often quenched, but it can be significantly enhanced upon binding to macromolecules like proteins.[10]
| Solvent | Polarity (Dielectric Constant) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |
| Cyclohexane | 2.02 | ~465 | ~530 |
| Dioxane | 2.21 | ~468 | ~535 |
| Chloroform | 4.81 | ~470 | ~540 |
| Ethanol | 24.55 | ~475 | ~550 |
| Acetonitrile | 37.5 | ~478 | ~560 |
| Water | 80.1 | ~480 | ~630 (often quenched) |
Note: The values in the table are approximate and can vary depending on the specific experimental conditions.
Quantum Yield and Fluorescence Lifetime
-
Fluorescence Quantum Yield (Φ_F): The quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of NBD-P is highly dependent on the environment. In non-polar solvents, it can be relatively high, while in polar solvents, particularly water, it is significantly lower due to increased non-radiative decay pathways.[7] For instance, the quantum yield of a similar NBD derivative, NBD-NMe2, is 0.008 in water.[7]
-
Fluorescence Lifetime (τ): The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. For NBD derivatives, the lifetime is also sensitive to the environment and typically falls within the nanosecond range.[4][11] The fluorescence lifetime of NBD-P is expected to be longer in non-polar environments and shorter in polar environments.[10] Time-resolved fluorescence measurements can therefore provide valuable information about the local environment of the NBD-P probe.[11]
Experimental Protocols
Characterization of Absorption and Emission Spectra
This protocol outlines the steps for determining the absorption and fluorescence emission spectra of NBD-P in a solvent of interest.
Instrumentation:
-
UV-Visible Spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of NBD-P (e.g., 1-10 mM) in a high-purity solvent such as dimethyl sulfoxide (DMSO).[12] Store this solution protected from light.
-
Working Solution Preparation: Dilute the stock solution in the solvent of interest to a final concentration suitable for spectroscopic measurements. For absorption, the absorbance at the maximum should ideally be between 0.1 and 1.0. For fluorescence, a lower concentration is typically used to avoid inner filter effects.
-
Absorption Spectrum Acquisition:
-
Emission Spectrum Acquisition:
-
Transfer the sample to a fluorescence cuvette.
-
Set the excitation wavelength to the determined λ_abs.
-
Scan the emission spectrum over a suitable range (e.g., 480-700 nm).
-
Identify the wavelength of maximum emission (λ_em).
-
Caption: Workflow for Spectral Characterization.
Determination of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of NBD-P using a well-characterized standard.
Instrumentation:
-
UV-Visible Spectrophotometer
-
Fluorometer
Materials:
-
NBD-P solution
-
Quantum yield standard solution (e.g., Rhodamine B in ethanol, Φ_F = 0.89)[12]
Procedure:
-
Solution Preparation: Prepare a series of dilutions of both the NBD-P sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[13]
-
Absorption Measurements: Record the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the corrected emission curve for each spectrum.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the NBD-P sample and the standard.
-
Determine the gradient of the linear fit for each plot.
-
-
Quantum Yield Calculation: Calculate the quantum yield of NBD-P (Φ_X) using the following equation:[13]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X^2 / n_ST^2)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients for the sample and standard, respectively.
-
n_X and n_ST are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Applications in Research and Drug Development
The unique spectral properties of NBD-P make it a versatile tool in various scientific disciplines:
-
Membrane Probing: NBD-P can be used to study the fluidity, polarity, and phase behavior of lipid membranes.[14] Its fluorescence is sensitive to changes in the lipid packing and hydration of the bilayer.
-
Protein Labeling and Conformational Studies: NBD-P can be conjugated to proteins to study their structure, dynamics, and interactions.[3] Changes in the fluorescence of the NBD-P label can report on conformational changes or ligand binding events.
-
Drug Delivery and Cellular Uptake: By attaching NBD-P to a drug molecule, its uptake and distribution within cells can be visualized and quantified using fluorescence microscopy.[3]
-
High-Throughput Screening: The environment-sensitive fluorescence of NBD-P can be utilized to develop assays for high-throughput screening of compound libraries for potential drug candidates that bind to a specific target.
Conclusion
4-Nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole is a powerful fluorescent probe with a rich set of spectral properties that are highly sensitive to its local environment. Its pronounced solvatochromism, coupled with its small size and favorable photophysical characteristics, makes it an invaluable tool for researchers in chemistry, biology, and materials science. By understanding the fundamental principles governing its absorption, emission, quantum yield, and lifetime, and by employing the standardized protocols outlined in this guide, scientists can effectively harness the capabilities of NBD-P to gain deeper insights into complex biological systems and accelerate the drug discovery process.
References
-
Dutta, T., Pal, K., & Apurba, K. (2020). Cellular metabolic activity marker via selective turn-ON detection of transporter protein using nitrobenzoxadiazole-based fluorescent reporter. ResearchGate. [Link]
-
Chen, R., Ye, H., Fang, T., Liu, S., Yi, L., & Cheng, L. (n.d.). The NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes - Supporting Information. Royal Society of Chemistry. [Link]
-
Pabbathi, A., Ghosh, S., & Haldar, S. (2015). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. PubMed Central. [Link]
-
Wang, R., Yu, F., Chen, L., & Chen, L. (2018). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. PubMed Central. [Link]
-
Hranjec, M., Kralj, M., Piantanida, I., Sedić, M., Šuman, L., Pavelić, K., & Karminski-Zamola, G. (2016). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. National Institutes of Health. [Link]
-
Wang, D., & Lunte, S. M. (2007). 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis. PubMed. [Link]
-
Marrazzo, A., et al. (2016). 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes. Royal Society of Chemistry. [Link]
-
Unknown. (2015). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. ResearchGate. [Link]
-
Caccuri, A. M., et al. (2006). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. PubMed. [Link]
-
Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. PubMed Central. [Link]
-
Gaus, K., Zech, T., & Harder, T. (2005). A Novel Fluorescent Probe That Senses the Physical State of Lipid Bilayers. PubMed Central. [Link]
-
Mukherjee, S., Chattopadhyay, A., Samanta, A., & Soujanya, T. (1994). Dipole moment change of NBD group upon excitation studied using solvatochromic and quantum chemical approaches: Implications in membrane research. The Journal of Physical Chemistry. [Link]
-
Wang, K., et al. (2017). A new 4-Amino-7-Nitro-2,1,3-Benzoxadiazole (ANBD)-Based Fluorescent Probe for the Detection of Hg2+. PubMed. [Link]
-
Amaro, M., et al. (2018). Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers. RSC Publishing. [Link]
-
Jurkiewicz, P., et al. (2016). The influence of NBD fluorescent probe on model membranes containing POPC and DPPC. Taylor & Francis Online. [Link]
-
Géci, I., et al. (2021). Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients. PubMed Central. [Link]
-
Unknown. (n.d.). Calculated electronic absorption spectra of the NBD derivative in the... ResearchGate. [Link]
-
Unknown. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
-
de Fátima, A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]
-
Haldar, S., & Chattopadhyay, A. (2013). Application of NBD-Labeled Lipids in Membrane and Cell Biology. ResearchGate. [Link]
-
De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]
-
de Mello, J. C., Wittmann, H. F., & Friend, R. H. (2015). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. MDPI. [Link]
-
Murtagh, M., et al. (2001). Time-domain measurement of fluorescence lifetime variation with pH. ResearchGate. [Link]
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]
-
V, R., et al. (2015). Computational and Spectral Studies of Nimesulide Impurity D: 4-Nitro-2-phenoxy Aniline. ResearchGate. [Link]
-
Vogel, M., et al. (2003). 4-Nitro-7-piperazino-2,1,3-benzoxadiazole as a reagent for monitoring of airborne isocyanates by liquid chromatography. PubMed. [Link]
-
Nuţǎ, D. C., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc. [Link]
-
Elixir International Journal. (n.d.). Computational Physics. Elixir International Journal. [Link]
-
Dutta, T., Pal, K., & Apurba, K. (2019). Solvent-dependent photophysical properties of NBD-Bu. ResearchGate. [Link]
Sources
- 1. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. tandfonline.com [tandfonline.com]
